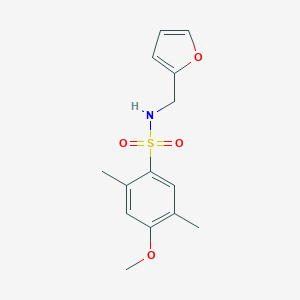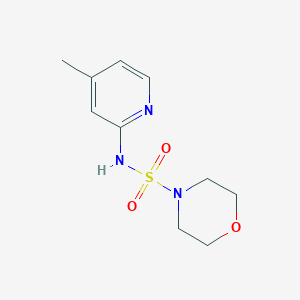![molecular formula C17H18N4OS B279202 3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and is commonly referred to as "BPTP." In
Wirkmechanismus
The mechanism of action of BPTP involves its binding to the active site of PTP1B, thereby inhibiting its activity. This inhibition leads to increased insulin signaling and glucose uptake, which results in improved glucose homeostasis.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit various biochemical and physiological effects in preclinical studies. These effects include improved insulin sensitivity, glucose uptake, and glucose homeostasis. Additionally, BPTP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using BPTP in lab experiments is its potent inhibitory activity against PTP1B. This makes BPTP a useful tool for studying the role of PTP1B in various cellular processes. However, one of the limitations of using BPTP in lab experiments is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions related to BPTP that can be explored in scientific research. One of the potential future directions is the development of BPTP analogs with improved solubility and potency against PTP1B. Additionally, BPTP can be used as a lead compound for the development of novel therapeutic agents for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases. Furthermore, BPTP can be studied for its potential applications in other fields of scientific research, such as cancer biology and neurobiology.
Conclusion:
In conclusion, BPTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to BPTP have been discussed in this paper. BPTP has shown promise as a potential therapeutic agent for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of BPTP involves the reaction of 3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-4-thiol with 1-chloropropane in the presence of a base, such as sodium hydroxide. The reaction results in the formation of BPTP as a white solid with a melting point of 112-114°C.
Wissenschaftliche Forschungsanwendungen
BPTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTP is in the field of medicinal chemistry. BPTP has been shown to exhibit potent inhibitory activity against a specific type of enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making BPTP a potential drug candidate for the treatment of type 2 diabetes.
Eigenschaften
Produktname |
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol |
|---|---|
Molekularformel |
C17H18N4OS |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C17H18N4OS/c22-11-5-10-21-16(15-8-4-9-18-12-15)19-20-17(21)23-13-14-6-2-1-3-7-14/h1-4,6-9,12,22H,5,10-11,13H2 |
InChI-Schlüssel |
XYHBTFBRUNCWBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)